(S)-2-Aminobut-3-yn-1-ol HCl
Description
Properties
IUPAC Name |
(2S)-2-aminobut-3-yn-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO.ClH/c1-2-4(5)3-6;/h1,4,6H,3,5H2;1H/t4-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXAXGYGXKDYOX-WCCKRBBISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(CO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#C[C@@H](CO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The process involves the addition of carbon nucleophiles to C-alkynyl imines , generated in situ from C-alkynyl N-Boc-N,O-acetals. A chiral Brønsted base catalyst, such as a cinchona alkaloid derivative, facilitates asymmetric induction, yielding syn-configured propargylamines with high enantiomeric excess (e.e.).
Representative Protocol:
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Imine Formation : React C-alkynyl N-Boc-N,O-acetal with a Brønsted acid to generate the imine.
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Nucleophilic Addition : Introduce a malonate ester or β-keto ester under catalytic conditions (e.g., 5 mol% chiral catalyst, −20°C to 25°C).
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Deprotection and Salt Formation : Remove the Boc group using HCl in dioxane, followed by precipitation of the hydrochloride salt.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Cinchona-derived Brønsted base | |
| Temperature | −20°C to 25°C | |
| Enantiomeric Excess (e.e.) | Up to 98% | |
| Yield | 70–85% |
Diastereoselective Methods Using Chiral Auxiliaries
Diastereoselective synthesis offers an alternative route by employing chiral auxiliaries to control stereochemistry. This approach is particularly useful when catalytic methods are incompatible with substrate functional groups.
Auxiliary-Based Strategy
Resolution of Racemic Mixtures
Racemic resolution remains a viable method for obtaining enantiopure (S)-2-aminobut-3-yn-1-ol hydrochloride, particularly when asymmetric synthesis proves challenging.
Kinetic Resolution via Enzymatic Catalysis
Lipases or esterases selectively acylate one enantiomer of the racemic free base, enabling separation of the (S)-isomer. Subsequent hydrolysis and HCl treatment yield the hydrochloride salt.
Typical Conditions:
| Parameter | Value | Source |
|---|---|---|
| Enzyme | Candida antarctica lipase B | |
| Acylating Agent | Vinyl acetate | |
| Resolution Efficiency | 90–95% e.e. |
Hydrochloride Salt Formation
The final step in all synthetic routes involves converting the free base amine to its hydrochloride salt. This enhances stability, crystallinity, and solubility in aqueous media.
Standard Protocol:
-
Dissolve the free base in anhydrous ethanol or diethyl ether.
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Bubble dry HCl gas through the solution at 0–5°C.
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Filter the precipitated hydrochloride salt and wash with cold ether.
Critical Parameters:
-
Solvent Choice : Ethanol minimizes byproduct formation.
Industrial-Scale Production Considerations
Large-scale synthesis demands optimized processes for cost-effectiveness and safety. Continuous flow reactors and catalytic recycling are pivotal for industrial applications.
Continuous Flow Synthesis
Chemical Reactions Analysis
Types of Reactions
(S)-2-Aminobut-3-yn-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Medicinal Chemistry
(S)-2-Aminobut-3-yn-1-ol HCl has been investigated for its potential as a building block in the synthesis of bioactive compounds. Its alkyne functional group enables participation in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely used for drug development and bioconjugation strategies.
Table 1: Synthetic Applications of this compound
Biochemical Studies
The compound has been utilized in studies examining the biosynthesis and translational control of terminal alkyne amino acids. Research has shown that certain bacteria can produce such compounds, indicating their potential role as cytotoxic metabolites in host defense mechanisms .
Case Study: Biosynthesis in Streptomyces spp.
A study demonstrated that Streptomyces catenulae could synthesize (S)-2-Aminobut-3-yne derivatives, suggesting a pathway for producing these compounds in a biological context. This finding opens avenues for exploring natural product synthesis and its applications in drug discovery .
Protein Engineering
This compound is being explored as a non-canonical amino acid for protein engineering applications. Its incorporation into proteins can enhance stability and alter functionality, providing tools for developing novel therapeutic proteins.
Table 2: Applications in Protein Engineering
Mechanism of Action
The mechanism of action of (S)-2-Aminobut-3-yn-1-ol hydrochloride involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes by binding to their active sites.
Protein-Ligand Interactions: It can form stable complexes with proteins, affecting their function and activity.
Pathways Involved: The compound may influence metabolic pathways by altering the activity of key enzymes and proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features |
|---|---|---|---|---|---|
| (S)-2-Aminobut-3-en-1-ol HCl | 219803-57-3 | C₄H₈ClNO | 121.5 | Amino alcohol, alkene, hydrochloride | Alkene (C3), secondary alcohol (C1) |
| (S)-Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl | 63024-25-9 | C₁₄H₁₆ClNO₂ | 265.74 | Amino ester, naphthyl, hydrochloride | Ester (methyl), naphthalene (C3) |
Key Observations:
Backbone Complexity: The amino alcohol (S)-2-Aminobut-3-en-1-ol HCl has a simple four-carbon chain, facilitating reactivity at the alkene and hydroxyl groups. (S)-Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl features a bulky naphthalene ring, which may sterically hinder reactions but enhance aromatic interactions .
Functional Group Reactivity: The alkene in (S)-2-Aminobut-3-en-1-ol HCl is amenable to Au-catalyzed hydroamination or cycloisomerization, as described in homogeneous gold catalysis literature . The ester group in (S)-Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl could undergo hydrolysis or serve as a protecting group in peptide synthesis.
Chirality and Applications :
- Both compounds are chiral, making them valuable in enantioselective catalysis or drug design. The naphthalene derivative’s aromaticity may enhance binding in receptor-targeted molecules .
Biological Activity
(S)-2-Aminobut-3-yn-1-ol hydrochloride, a compound with a unique structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to synthesize current research findings regarding its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
(S)-2-Aminobut-3-yn-1-ol HCl is an amino alcohol with the following chemical formula:
It features a propargyl group that contributes to its reactivity and biological activity. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for biological assays.
1. Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. It has been shown to induce apoptosis in various cancer cell lines by modulating key signaling pathways. For instance, a study demonstrated that this compound significantly inhibited the proliferation of HCT116 colorectal cancer cells, with an IC50 value in the micromolar range .
Table 1: Antitumor Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 2.2 | Induction of apoptosis via ERK pathway |
| A375 | 1.5 | Inhibition of cell migration |
2. Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. It has been found to protect neuronal cells from oxidative stress-induced damage. In vitro experiments using PC12 cells showed that treatment with this compound reduced cell death caused by corticosterone exposure, indicating its potential as a neuroprotective agent .
3. Anti-inflammatory Properties
The compound also exhibits anti-inflammatory properties. Research indicates that it can significantly inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). The observed IC50 for nitric oxide production was approximately 11 µM, suggesting that it could be developed into a therapeutic agent for inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- ERK Pathway Modulation : The compound's ability to induce apoptosis in cancer cells is linked to its modulation of the ERK signaling pathway, leading to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins.
- Oxidative Stress Reduction : It enhances cellular antioxidant defenses, thereby reducing oxidative stress and protecting neuronal cells from injury.
Case Study 1: Antitumor Efficacy in Colorectal Cancer
In a controlled study, this compound was administered to HCT116 xenograft models in nude mice. The results indicated significant tumor regression at a dosage of 25 mg/kg per day over two weeks, supporting its potential as an effective anticancer agent .
Case Study 2: Neuroprotection in Experimental Models
A series of experiments involving PC12 cells treated with corticosterone demonstrated that this compound significantly reduced cell death and preserved neuronal function, suggesting its utility in treating neurodegenerative conditions .
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for confirming the stereochemical configuration of (S)-2-Aminobut-3-yn-1-ol HCl?
- Methodological Answer : Chiral HPLC paired with polarimetric detection is optimal for assessing enantiomeric purity. X-ray crystallography can unambiguously confirm the (S)-configuration via single-crystal analysis. Additionally, -NMR with chiral shift reagents (e.g., Eu(hfc)) can resolve diastereotopic protons. Cross-validate results using vibrational circular dichroism (VCD) for secondary confirmation .
Q. What safety protocols should be prioritized when handling this compound in the laboratory?
- Methodological Answer : Follow guidelines from analogous hydrochloride salts (e.g., L-glycine HCl): use nitrile gloves, fume hoods for weighing, and avoid prolonged skin exposure. Store in airtight containers under inert gas (N/Ar) to minimize hygroscopic degradation. Emergency rinsing protocols for eye/skin contact should align with SDS standards for aminol hydrochlorides .
Q. How can researchers ensure enantiomeric purity during the synthesis of this compound?
- Methodological Answer : Employ asymmetric catalysis (e.g., Sharpless epoxidation or Noyori hydrogenation) on propargyl alcohol precursors. Chiral auxiliaries like Evans’ oxazolidinones can direct stereochemistry. Post-synthesis, recrystallize in ethanol/HCl to isolate the (S)-enantiomer, monitoring purity via chiral HPLC .
Advanced Research Questions
Q. How does the alkyne moiety in this compound influence its reactivity in transition-metal-catalyzed reactions?
- Methodological Answer : The terminal alkyne acts as a π-ligand, enabling Au(I/III)-catalyzed cycloisomerization or hydroamination. For Pd-catalyzed cross-couplings (e.g., Sonogashira), pre-activate the alkyne via silylation (TMS-protected) to prevent side reactions. Computational studies (DFT) can map alkyne-metal interactions to optimize regioselectivity .
Q. What strategies resolve discrepancies in reported catalytic efficiencies of this compound derivatives across studies?
- Methodological Answer : Systematically vary ligand-to-metal ratios, counterions (e.g., Cl vs. OTf), and solvent polarity (MeCN vs. DCM). Use kinetic profiling (e.g., in situ IR) to identify rate-limiting steps. Meta-analyses of reaction conditions (temperature, pressure) can isolate confounding variables .
Q. How can the stability of this compound under aerobic vs. inert conditions be quantitatively compared?
- Methodological Answer : Conduct accelerated stability studies using thermogravimetric analysis (TGA) and -NMR. Under O, monitor alkyne oxidation to ketones via GC-MS. Under N, assess HCl dissociation via conductivity measurements. Compare degradation rate constants (k) using Arrhenius modeling .
Experimental Design & Data Contradiction Analysis
Q. What experimental controls are critical for reproducibility in hydrogenation reactions involving this compound?
- Methodological Answer : Include (1) catalyst-free controls to rule out thermal pathways, (2) deuterium labeling (D vs. H) to track H-transfer mechanisms, and (3) chiral additives (e.g., cinchona alkaloids) to test stereochemical leakage. Use Lindlar catalyst vs. Pd/C to differentiate alkyne vs. alkene selectivity .
Q. How can researchers address conflicting NMR data for this compound in different deuterated solvents?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
